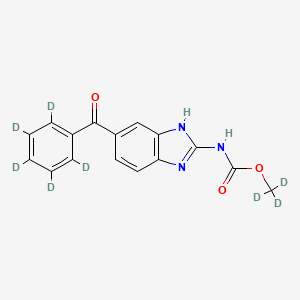

Mebendazole-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mebendazole-d8 is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 303.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Mebendazole-d8 is a deuterated derivative of mebendazole, a widely used anthelmintic agent. The incorporation of deuterium atoms enhances the compound's stability and allows for more precise studies in biological systems while retaining the biological activities characteristic of its parent compound. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound has the chemical formula C16H13D8N3O3. Its primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule formation in helminths, leading to their immobilization and death. This mechanism is shared with other benzimidazole derivatives, making this compound effective against a variety of parasitic worms, including roundworms and tapeworms.

Comparison of Benzimidazole Derivatives

| Compound | Structure Type | Primary Use | Mechanism of Action |

|---|---|---|---|

| This compound | Benzimidazole | Anthelmintic | Inhibits tubulin polymerization |

| Albendazole | Benzimidazole | Anthelmintic | Inhibits tubulin polymerization |

| Fenbendazole | Benzimidazole | Anthelmintic (Veterinary) | Inhibits tubulin polymerization |

| Oxibendazole | Benzimidazole | Anthelmintic | Inhibits tubulin polymerization |

Pharmacokinetics and Metabolism

This compound is utilized in pharmacokinetic studies due to its isotopic labeling. This feature allows researchers to track the compound's metabolism and distribution without altering its pharmacological profile. Studies indicate that this compound undergoes metabolic reactions involving conjugation with glucuronic acid or sulfation, facilitating its excretion from the body.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of mebendazole, including this compound. A study demonstrated that mebendazole significantly inhibits proliferation and induces apoptosis in colon cancer cells (HT-29 cell line), with an IC50 value of 0.29±0.04μM. The compound showed selectivity for cancer cells over non-tumorigenic epithelial cells (MCF-10), indicating its potential as a cancer therapeutic .

In vivo studies further supported these findings, showing that mebendazole treatment reduced tumor volume and weight significantly in mouse models of colon cancer. The mean survival time was also increased in treated groups .

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity and efficacy against various parasitic targets. These studies are crucial for optimizing treatment regimens and understanding resistance mechanisms in parasitic infections. For instance, research has shown that this compound retains potent anthelmintic properties comparable to its non-deuterated counterpart while providing insights into drug metabolism due to its isotopic labeling .

Safety Profile

The safety profile of mebendazole has been extensively studied, particularly regarding its use during lactation. A case series involving lactating women indicated that mebendazole was well tolerated without significant adverse effects on infants . This safety data is critical for considering this compound's application in clinical settings.

科学研究应用

Mebendazole-d8 is a deuterated form of mebendazole, an anthelmintic agent used to treat nematode infections. In this compound, hydrogen atoms are replaced by deuterium to enhance its stability, enabling more precise studies within biological systems. Classified as a benzimidazole derivative, mebendazole inhibits tubulin polymerization, disrupting microtubule formation in helminths, leading to their immobilization and death. this compound retains the biological activity of mebendazole, showing anthelmintic properties against parasitic worms like roundworms and tapeworms.

Research Applications

This compound is used primarily in research settings, and its isotopic labeling allows insights into drug metabolism and distribution without changing the pharmacological profile.

Pharmacokinetic Studies

- This compound is suited for pharmacokinetic studies because of its isotopic labeling. This allows researchers to study drug metabolism and distribution without altering the pharmacological profile.

Interaction Studies

- Interaction studies with this compound focus on its binding affinity and efficacy against parasitic targets. These studies are important for optimizing treatment regimens and understanding resistance mechanisms in parasitic infections.

Structural Similarities

- This compound shares structural similarities with other benzimidazole class compounds such as albendazole, fenbendazole, and oxibendazole. These compounds also inhibit tubulin polymerization and are used as anthelmintics.

Advantages of Isotopic Labeling

- The isotopic labeling of this compound provides advantages for research applications, maintaining similar biological activities as its analogs, making it a valuable tool in clinical research and pharmaceutical development.

Mebendazole in broader research

属性

分子式 |

C16H13N3O3 |

|---|---|

分子量 |

303.34 g/mol |

IUPAC 名称 |

trideuteriomethyl N-[6-(2,3,4,5,6-pentadeuteriobenzoyl)-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)/i1D3,2D,3D,4D,5D,6D |

InChI 键 |

OPXLLQIJSORQAM-JGUCLWPXSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC([2H])([2H])[2H])[2H])[2H] |

规范 SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。